molecular formula C6H11NO3 B12643470 (E)-4-Nitro-4-hexen-2-ol CAS No. 138668-10-7

(E)-4-Nitro-4-hexen-2-ol

Cat. No.: B12643470
CAS No.: 138668-10-7
M. Wt: 145.16 g/mol
InChI Key: RMCZAUBVAZUUIB-ZZXKWVIFSA-N
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Description

(E)-4-Nitro-4-hexen-2-ol is an unsaturated nitro-alcohol with the molecular formula C₆H₁₁NO₃. Its structure features a six-carbon chain with a hydroxyl group (-OH) at position 2, a nitro group (-NO₂) at position 4, and a trans (E) double bond between carbons 4 and 3. This compound’s reactivity and applications are influenced by the interplay of its functional groups, though direct experimental data on its synthesis, toxicity, or applications are notably absent in the reviewed literature.

Properties

CAS No.

138668-10-7

Molecular Formula

C6H11NO3

Molecular Weight

145.16 g/mol

IUPAC Name

(E)-4-nitrohex-4-en-2-ol

InChI

InChI=1S/C6H11NO3/c1-3-6(7(9)10)4-5(2)8/h3,5,8H,4H2,1-2H3/b6-3+

InChI Key

RMCZAUBVAZUUIB-ZZXKWVIFSA-N

Isomeric SMILES

C/C=C(\CC(C)O)/[N+](=O)[O-]

Canonical SMILES

CC=C(CC(C)O)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-4-Nitro-4-hexen-2-ol typically involves the nitration of 4-hexen-2-ol. One common method is the reaction of 4-hexen-2-ol with a nitrating agent such as nitric acid in the presence of a catalyst. The reaction conditions often include controlled temperatures and specific solvents to ensure the desired (E)-isomer is obtained.

Industrial Production Methods: Industrial production of (E)-4-Nitro-4-hexen-2-ol may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of production.

Chemical Reactions Analysis

Types of Reactions: (E)-4-Nitro-4-hexen-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The nitro group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas.

    Substitution: Nucleophiles such as amines or thiols.

Major Products:

  • Oxidation of (E)-4-Nitro-4-hexen-2-ol can yield 4-nitro-4-hexenal.
  • Reduction can produce (E)-4-amino-4-hexen-2-ol.
  • Substitution reactions can lead to various derivatives depending on the nucleophile used.

Scientific Research Applications

(E)-4-Nitro-4-hexen-2-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential use in drug development due to its unique functional groups.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (E)-4-Nitro-4-hexen-2-ol involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the hydroxyl group can form hydrogen bonds with biological molecules. These interactions can modulate various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Functional Group Comparison

Compound Name Functional Groups Molecular Formula Key Properties/Effects References
(E)-4-Nitro-4-hexen-2-ol Hydroxyl, nitro, trans double bond C₆H₁₁NO₃ Hypothesized high polarity due to -NO₂ and -OH; potential carcinogenicity inferred from nitrofuran analogs N/A (hypothetical)
4-Hexen-1-ol Hydroxyl, cis/unspecified double bond C₆H₁₂O Volatile alcohol; used in flavor/fragrance industries
2-Hexen-1-ol (E) Hydroxyl, trans double bond C₆H₁₂O Key aroma compound in fruits; InChIKey: ZCHHRLHTBGRGOT-SNAWJCMRSA-N
Hept-4-en-2-ol Hydroxyl, double bond C₇H₁₄O Found in corn; weak acidity (pKa ~14–16)
N-[4-(5-nitro-2-furyl)-2-thiazolyl]formamide Nitrofuran, thiazole, amide C₈H₆N₄O₃ Potent bladder carcinogen in rats; 100% tumor incidence

Key Observations :

  • Nitro Group Impact: Nitrofuran derivatives (e.g., N-[4-(5-nitro-2-furyl)-2-thiazolyl]formamide) exhibit carcinogenicity in rodents, suggesting nitro groups in similar positions may drive toxicity .
  • Hydroxyl Position : 2-Hexen-1-ol (E) and Hept-4-en-2-ol share hydroxyl groups but lack nitro substituents, correlating with lower toxicity and roles in natural aromas .

Stereochemical and Structural Differences

  • Double Bond Geometry : The (E)-configuration in (E)-4-Nitro-4-hexen-2-ol likely increases steric hindrance compared to cis isomers, affecting reactivity and interaction with biological targets.
  • Nitro vs. Other Electrophilic Groups : Unlike nitrofurans (which form DNA adducts via nitroreduction), the isolated nitro group in (E)-4-Nitro-4-hexen-2-ol may undergo distinct redox pathways, though this remains speculative without experimental data.

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